1-(6-Bromoindolin-1-yl)propan-2-one
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Overview
Description
1-(6-Bromoindolin-1-yl)propan-2-one is a chemical compound with the molecular formula C11H12BrNO. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The presence of a bromine atom at the 6-position of the indole ring and a propan-2-one group attached to the nitrogen atom makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromoindolin-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of indole followed by alkylation. The process typically starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The brominated indole is then subjected to alkylation with 2-bromopropanone under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromoindolin-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxo derivatives of indole.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(6-Bromoindolin-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(6-Bromoindolin-1-yl)propan-2-one exerts its effects depends on its interaction with biological targets. The bromine atom and the indole ring play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
6-Bromoindole: Lacks the propan-2-one group, making it less versatile in certain chemical reactions.
1-(6-Chloroindolin-1-yl)propan-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(6-Fluoroindolin-1-yl)propan-2-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Properties
IUPAC Name |
1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(14)7-13-5-4-9-2-3-10(12)6-11(9)13/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIAEGXHFWKWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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